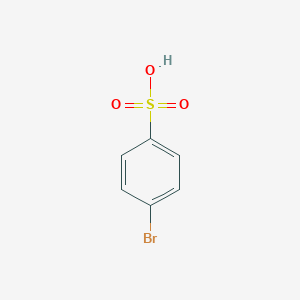

4-Bromobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXACTUVBBMDKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901732 | |

| Record name | NoName_872 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-93-5 | |

| Record name | 4-Bromobenzenesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectral Data of 4-Bromobenzenesulfonic Acid

This technical guide provides an in-depth analysis of the spectral data for 4-bromobenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, detailed experimental protocols, and logical workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the aromatic protons and carbons, respectively.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits a classic AA'BB' spin system for the para-substituted aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 | Doublet | 8.0 | H-2, H-6 |

| 7.85 | Doublet | 8.0 | H-3, H-5 |

Note: Data is based on typical values for para-substituted benzene (B151609) rings and may vary slightly based on solvent and experimental conditions.[1]

1.2. ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows four distinct signals for the aromatic carbons, reflecting the symmetry of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 142.05 | C-1 (C-SO₃H) |

| 127.95 | C-2, C-6 |

| 135.25 | C-3, C-5 |

| 139.25 | C-4 (C-Br) |

Note: Data is based on reported values for this compound.[1]

1.3. Experimental Protocol for NMR Spectroscopy

A representative protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of Deuterium Oxide, D₂O, or DMSO-d₆). The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with deuterons in D₂O, rendering it invisible in the ¹H NMR spectrum.

-

NMR Instrument : Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Temperature : Maintain a constant temperature, typically 298 K.

-

Referencing : Reference the spectrum to the residual solvent peak or an internal standard like DSS.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Referencing : Reference the spectrum to the solvent signal.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

2.1. IR Spectral Data

The ATR-FTIR spectrum of solid this compound shows several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (from water of hydration) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretching vibrations |

| 1250-1120 | Strong | Asymmetric SO₂ stretch |

| 1050-1010 | Strong | Symmetric SO₂ stretch |

| ~1080 | Strong | S-O stretch |

| ~830 | Strong | Para-disubstituted C-H out-of-plane bend |

| ~740 | Medium-Strong | C-S stretch |

| Below 700 | Medium | C-Br stretch |

Note: Peak positions are estimated from the ATR-IR spectrum and general IR correlation tables.[2][3][4][5][6]

2.2. Experimental Protocol for ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is suitable for analyzing solid samples directly.[7][8][9][10][11]

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol.

-

Background Scan : Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the air.

-

Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

-

Data Acquisition : Collect the IR spectrum. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Cleaning : After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Due to the non-volatile and ionic nature of this compound, soft ionization techniques like Electrospray Ionization (ESI) are more suitable than Electron Ionization (EI).

3.1. Mass Spectral Data (Predicted for ESI)

| m/z (Negative Ion Mode) | Ion Formula | Description |

| 234.88 / 236.88 | [C₆H₄⁷⁹BrO₃S]⁻ / [C₆H₄⁸¹BrO₃S]⁻ | Deprotonated molecular ion [M-H]⁻ (Isotopic pattern due to ⁷⁹Br and ⁸¹Br) |

| 154.92 / 156.92 | [C₆H₄⁷⁹BrO]⁻ / [C₆H₄⁸¹BrO]⁻ | Loss of SO₂ from [M-H]⁻ |

| 80 | [SO₃]⁻ | Sulfonate group fragment |

Note: The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) would result in two peaks of nearly equal intensity separated by 2 m/z units for all bromine-containing fragments.

3.2. Experimental Protocol for ESI-MS

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with a small amount of a volatile base (e.g., ammonium (B1175870) hydroxide) to facilitate deprotonation for negative ion mode.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

ESI Source Parameters :

-

Ionization Mode : Negative ion mode is preferred for detecting the deprotonated molecule [M-H]⁻.

-

Capillary Voltage : Typically set between -2.5 to -4.5 kV.

-

Nebulizing Gas : Nitrogen gas is used to assist in droplet formation.

-

Drying Gas : Heated nitrogen gas is used to evaporate the solvent from the droplets.

-

-

Mass Analysis : Scan a suitable m/z range (e.g., 50-500 Da) to detect the molecular ion and any fragment ions. For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.[12][13][14][15][16]

Visualization of Analytical Logic

The following diagrams illustrate the relationships between the analytical techniques and the information they provide, as well as a general workflow for spectral analysis.

Caption: Relationship between spectroscopic methods and derived structural information.

Caption: General experimental workflow for spectral analysis.

References

- 1. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [file.scirp.org]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromobenzenesulfonic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Bromobenzenesulfonic Acid

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the substance's hazards, properties, and the necessary precautions for its use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] Adherence to the following GHS classifications is mandatory for ensuring personnel safety.

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| GHS Classification | Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage.[1] |

| Signal Word | Danger | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage.[1] |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1] | |

| P363 | Wash contaminated clothing before reuse.[1] | |

| P405 | Store locked up.[1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Synonyms | 4-bromo-benzenesulfonic acid; 4-Bromobenzenesulphonic acid; this compound monohydrate; 4-bromophenylsulfonic acid.[1] |

| CAS Number | 138-36-3 (Anhydrous); 79326-93-5 (Monohydrate)[1] |

| Molecular Formula | C₆H₅BrO₃S (Anhydrous); BrC₆H₄SO₃H · H₂O (Monohydrate) |

| Molecular Weight | 237.07 g/mol (Anhydrous); 255.09 g/mol (Monohydrate)[2] |

| Appearance | Beige powder solid.[3] |

| Melting Point | 90-93 °C (for monohydrate).[4] |

| Odor | Odorless.[3] |

| Solubility | Soluble in water.[3] 492.9 g/L at 82.3 °C.[2] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on its classification, it is a corrosive material.

-

Inhalation : May cause severe irritation of the respiratory tract with a sore throat, coughing, and shortness of breath.[5]

-

Eye Contact : Causes serious eye damage.[1][5] Contact can lead to severe irritation, eye burns, chemical conjunctivitis, and corneal damage.[5]

-

Ingestion : May cause severe and permanent damage to the digestive tract, including burns and potential perforation.[5]

First Aid Measures

Immediate action is required in case of exposure. The following diagram outlines the appropriate first aid protocols.

Caption: First aid workflow for exposure to this compound.

Fire-Fighting Measures

In the event of a fire involving this chemical, the following measures should be taken:

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

-

Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] Hazardous combustion products include carbon oxides, hydrogen bromide, and sulfur oxides.[1]

-

Protective Equipment : Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

Proper procedure must be followed in the event of a spill to prevent harm to personnel and the environment.

Caption: Logical workflow for responding to an accidental release event.

Personal precautions include wearing protective equipment and keeping unprotected personnel away.[1] Environmental precautions involve preventing the product from entering drains, waterways, or soil.[1] For cleanup, vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.[1]

Handling and Storage

-

Safe Handling : Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Use only with adequate ventilation and avoid breathing fumes or dust.[1] Minimize dust generation and accumulation.[1] Keep containers tightly closed when not in use.[1]

-

Storage Conditions : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3] Keep away from incompatible substances and sources of ignition.[1][3]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to minimize exposure.

-

Engineering Controls : Facilities should be equipped with an eyewash fountain.[1] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

-

Exposure Limits : Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this product.[1]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA regulations.[3][5] Faceshields are recommended. |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[3][5] Type P3 (EN 143) respirator cartridges are suggested. |

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3] Do not let the product enter drains, other waterways, or soil.[1]

Experimental Protocols

The safety data sheets and technical documents reviewed for this guide do not contain detailed experimental protocols for toxicological or safety-related studies. The information provided is based on the GHS classification and general data for corrosive materials. Researchers should handle this substance with the precautions appropriate for a chemical with unknown long-term toxicological effects.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-bromobenzenesulfonic acid, a key intermediate in the development of various pharmaceutical compounds. The document details established experimental protocols, presents quantitative data for process optimization, and includes visualizations to clarify the procedural workflows.

Synthesis of this compound via Electrophilic Aromatic Substitution

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of bromobenzene (B47551). This reaction, known as sulfonation, introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring. The bromine atom, being an ortho-, para-director, predominantly yields the para-substituted product, this compound, due to steric hindrance at the ortho positions.

Two common sulfonating agents for this transformation are fuming sulfuric acid (oleum) and a combination of concentrated sulfuric acid with a dehydrating agent like thionyl chloride. A modern and greener alternative involves the use of an ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) chloride.

Experimental Protocol: Sulfonation using a Brønsted Acidic Ionic Liquid

This method offers high yield and regioselectivity under relatively mild conditions.

Reaction:

Bromobenzene reacts with 1,3-disulfonic acid imidazolium chloride in the presence of water at a controlled temperature to yield this compound.

Procedure:

-

To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) (2 mmol, 0.513 g).

-

Add water (2 mmol, 0.036 g) and bromobenzene (2 mmol, 0.314 g).

-

Stir the reaction mixture at 50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add dichloromethane (B109758) (CH₂Cl₂) (10 mL) to the reaction mixture and stir for 2 minutes.

-

Separate the organic layer. The product remains in the ionic liquid phase.

-

The product can be isolated and purified by short column chromatography.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85% | [1] |

| Reaction Temperature | 50 °C | [1] |

| Reaction Time | Approximately 7 minutes | [1] |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and residual catalyst. Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. Due to its high polarity, this compound is soluble in water.

Experimental Protocol: Recrystallization from Water

Principle:

This compound is significantly more soluble in hot water than in cold water. This property allows for its purification by dissolving the crude product in a minimum amount of hot water, followed by cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor.

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid completely.

-

If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, clear filtrate to cool slowly to room temperature to allow for the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Dry the crystals, for example, in a desiccator or a low-temperature oven, to obtain the pure this compound.

Quantitative Data:

References

An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromobenzenesulfonic Acid with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of 4-bromobenzenesulfonic acid with various electrophiles. The document details the theoretical basis for the reactivity and regioselectivity of this di-substituted benzene (B151609) derivative in key electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, and Friedel-Crafts reactions. While specific quantitative data and established experimental protocols for this compound are not extensively available in the cited literature, this guide extrapolates from well-understood principles of EAS on similarly substituted aromatic compounds to provide predicted outcomes and representative experimental methodologies.

Core Concepts: Directing Effects and Reactivity

This compound presents a classic case of competing directing effects in electrophilic aromatic substitution. The benzene ring is substituted with two groups of opposing electronic character:

-

Bromo Group (-Br): An ortho-, para-directing deactivator. The bromine atom is electronegative and withdraws electron density from the ring inductively, thus deactivating it. However, its lone pairs of electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho or para positions.

-

Sulfonic Acid Group (-SO₃H): A meta-directing strong deactivator. This group is strongly electron-withdrawing through both inductive and resonance effects, significantly reducing the nucleophilicity and reactivity of the benzene ring.

The interplay of these two groups governs the position of incoming electrophiles. In cases of competing directing effects on a deactivated ring, the outcome can be a mixture of products, and harsher reaction conditions are often necessary. The ortho-, para-directing influence of the bromine atom and the meta-directing influence of the sulfonic acid group lead to the same positions for substitution (positions 2 and 6, ortho to bromine and meta to the sulfonic acid group).

Electrophilic Aromatic Substitution Reactions

Nitration

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.

Predicted Regioselectivity: The incoming nitro group is directed to the positions ortho to the bromine atom and meta to the sulfonic acid group. This leads to the formation of 4-bromo-2-nitrobenzenesulfonic acid as the major product. Due to steric hindrance from the bulky sulfonic acid group, substitution at the other ortho position to the bromine (position 3) is less likely.

Reaction Mechanism:

Caption: General mechanism for the nitration of this compound.

Table 1: Representative Quantitative Data for Nitration of Substituted Benzenes

| Starting Material | Electrophile | Product(s) | Isomer Distribution (ortho:meta:para) | Yield (%) | Reference |

| Bromobenzene (B47551) | NO₂⁺ | o-Nitrobromobenzene, p-Nitrobromobenzene | 38 : 1 : 61 | ~95 | [1] |

| Benzenesulfonic acid | NO₂⁺ | m-Nitrobenzenesulfonic acid | - | High | [2] |

Disclaimer: The data presented is for related compounds and serves as an estimation of the expected reactivity and selectivity.

Representative Experimental Protocol: Nitration of Bromobenzene [1]

-

Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, 4.0 mL of concentrated nitric acid is cooled in an ice-water bath. To this, 4.0 mL of concentrated sulfuric acid is added slowly with swirling.

-

Reaction: To the cooled nitrating mixture, 3.0 mL of bromobenzene is added in 0.5 mL portions over 5 minutes, ensuring the temperature does not rise excessively. The flask is swirled regularly.

-

Digestion: After the addition is complete, the mixture is warmed in a water bath at 50-60°C for 15 minutes with swirling.

-

Work-up: The reaction mixture is cooled on ice and then poured into 50 mL of cold water. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

-

Purification: The crude product is purified by recrystallization from 95% ethanol (B145695) to yield the para and ortho isomers, which can be separated by fractional crystallization due to their different solubilities.

Halogenation

Halogenation introduces a halogen atom (e.g., -Br or -Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.

Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur at the position ortho to the bromo group and meta to the sulfonic acid group, yielding 2,4-dibromobenzenesulfonic acid as the primary product.

Reaction Mechanism:

References

Solubility of 4-Bromobenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromobenzenesulfonic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from analogous compounds and provides a detailed, generalized experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound is an organosulfur compound with the formula C₆H₅BrO₃S. It is a derivative of benzene (B151609) sulfonic acid with a bromine atom substituted at the para position. The presence of the polar sulfonic acid group and the nonpolar brominated aromatic ring gives the molecule amphiphilic characteristics, influencing its solubility in different media. Understanding the solubility of this compound in organic solvents is crucial for its application in organic synthesis, catalysis, and as an intermediate in the pharmaceutical and dye industries.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported, the solubility of structurally similar aromatic sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid, provides valuable insight.

-

Benzenesulfonic acid is described as being soluble in water and ethanol (B145695), and slightly soluble in benzene. It is noted to be insoluble in nonpolar solvents like diethyl ether.[1] Its solubility is attributed to the polar sulfonic acid group and the nonpolar benzene ring.[2]

-

p-Toluenesulfonic acid is a white, hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents.[3][4] It is soluble in ethanol and ether, and slightly soluble in hot benzene.[5]

Based on these analogs, it can be inferred that this compound is likely to exhibit good solubility in polar organic solvents and limited solubility in nonpolar organic solvents. A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The sulfonic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble to Moderately Soluble | The polarity of the solvent can interact with the polar sulfonic acid group. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. |

| Ethers | Diethyl Ether | Slightly Soluble to Sparingly Soluble | Ethers have intermediate polarity and can engage in some hydrogen bonding. |

| Halogenated | Dichloromethane | Slightly Soluble to Sparingly Soluble | The polarity is relatively low, limiting interaction with the highly polar sulfonic acid group. |

Quantitative Solubility Data

A specific quantitative value for the water solubility of this compound monohydrate has been reported as 492.9 g/L at 82.3 °C.[6][7] However, to date, no peer-reviewed quantitative solubility data (e.g., in g/100 mL or mol/L at a specified temperature) for this compound in common organic solvents such as methanol, ethanol, acetone, or ethyl acetate (B1210297) has been found in publicly available literature. To obtain precise solubility values, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[8][9]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Screw-cap vials or flasks

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.45 µm)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to cool to room temperature and to remove any residual solvent.

-

Weigh the vial containing the dry solid residue. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial with the residue minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the solution minus the final constant mass of the vial with the residue.

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 4-Bromobenzenesulfonic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromobenzenesulfonic acid, alongside detailed experimental protocols for its synthesis and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Physical and Chemical Properties

This compound is a halogenated aromatic sulfonic acid. It is commonly available as a monohydrate, which is a white to off-white crystalline solid. The presence of the sulfonic acid group imparts strong acidic properties and high polarity to the molecule.

Quantitative Data Summary

The key physical and chemical properties of this compound and its monohydrate are summarized in the table below for easy reference and comparison.

| Property | Value (Anhydrous) | Value (Monohydrate) | Citations |

| Molecular Formula | C₆H₅BrO₃S | C₆H₇BrO₄S | [1][2][3] |

| Molecular Weight | 237.07 g/mol | 255.09 g/mol | [1][2] |

| Melting Point | Not specified | 90-93 °C | [3] |

| Density | Not specified | 1.846 g/cm³ | |

| Appearance | Not specified | White to light yellow solid | [1] |

| Solubility | Soluble in water | Soluble in water | [1] |

| pKa | Strong acid | Strong acid | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic sulfonation of bromobenzene (B47551). The following protocol outlines a general yet detailed procedure for its preparation and subsequent purification.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the sulfonation of bromobenzene.

Materials:

-

Bromobenzene

-

Chlorosulfonic acid[4]

-

Crushed ice[4]

-

Round-bottom flask with mechanical stirrer[4]

-

Gas absorption trap[4]

-

Water bath[4]

-

Suction filtration apparatus[4]

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, carefully place chlorosulfonic acid. Cool the flask to approximately 12–15°C using a water bath.[4]

-

Addition of Bromobenzene: While stirring, gradually add bromobenzene to the chlorosulfonic acid over 15-20 minutes. It is crucial to maintain the reaction temperature at around 15°C. During this addition, hydrogen chloride gas will be evolved and should be neutralized in the gas trap.[4]

-

Reaction Completion: After the complete addition of bromobenzene, continue to stir the mixture at room temperature for an additional 2 hours. Following this, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion.[4]

-

Work-up: Carefully and slowly pour the cooled, syrupy reaction mixture into a beaker containing crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood.[4]

-

Isolation of Crude Product: The crude 4-bromobenzenesulfonyl chloride will precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with cold water.[4]

-

Hydrolysis to Sulfonic Acid: The resulting 4-bromobenzenesulfonyl chloride can be hydrolyzed to this compound by heating with water.

Experimental Protocol: Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Ethanol-water mixture (or other suitable solvent)[5]

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Suction filtration apparatus[5]

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent system, such as an ethanol-water mixture. Heat the mixture to dissolve the solid completely.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath.[6]

-

Isolation of Pure Crystals: Collect the purified crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals, for example in a desiccator, to remove any residual solvent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.

¹H and ¹³C NMR Spectroscopy

The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region (typically between 7.0 and 8.0 ppm). These correspond to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the sulfonic acid group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom. The coupling between these adjacent protons will result in a doublet splitting pattern for each signal.

-

¹³C NMR: The ¹³C NMR spectrum will exhibit four signals in the aromatic region, corresponding to the four chemically distinct carbon atoms in the benzene (B151609) ring. The carbon atom attached to the sulfonic acid group (ipso-carbon) will be significantly deshielded. The carbon atom bonded to the bromine atom will also show a characteristic chemical shift. The other two aromatic carbons will have distinct signals based on their position relative to the two substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound monohydrate include:

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the sulfonic acid group and the water of hydration.[7]

-

S=O Stretch: Strong and sharp absorption bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.[7]

-

C=C Aromatic Stretch: Absorption bands in the region of 1600-1450 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring.

-

S-O Stretch: A peak around 900-700 cm⁻¹ can be attributed to the S-O single bond stretching vibration.

-

C-Br Stretch: A band in the lower frequency region, typically around 700-500 cm⁻¹, corresponds to the C-Br stretching vibration.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the sulfonic acid group and the bromo substituent on the aromatic ring.

-

Acidity: The sulfonic acid group is highly acidic, readily donating its proton in aqueous solutions.

-

Reactions of the Sulfonic Acid Group: The sulfonic acid group can be converted into various derivatives. For example, it can react with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride (4-bromobenzenesulfonyl chloride). This sulfonyl chloride is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.

-

Electrophilic Aromatic Substitution: The sulfonic acid group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The outcome of further electrophilic substitution reactions will depend on the reaction conditions and the nature of the electrophile.

-

Nucleophilic Aromatic Substitution: The aromatic ring of this compound is not highly activated towards nucleophilic aromatic substitution. However, under forcing conditions or with strong nucleophiles, substitution of the bromine atom may occur.

-

Desulfonation: The sulfonation of aromatic rings is a reversible process. Heating this compound in the presence of a dilute acid can lead to the removal of the sulfonic acid group, a reaction known as desulfonation.[8][9]

Biological Activity and Research Applications

While there is limited specific information on the signaling pathways directly involving this compound, aryl sulfonic acids and their derivatives, particularly sulfonamides, are known to exhibit a wide range of biological activities.[1] Sulfonamides are a well-established class of antibacterial agents. For drug development professionals, this compound can serve as a key building block for the synthesis of novel sulfonamide and sulfonate ester derivatives for biological screening.

General Workflow for Biological Activity Screening

For researchers interested in exploring the potential biological activity of this compound or its derivatives, a general workflow can be followed. This workflow is a logical progression from initial screening to more detailed mechanistic studies.

Caption: A generalized workflow for the screening and development of biologically active compounds.

Conclusion

This compound is a valuable and versatile chemical compound with applications in organic synthesis and as a potential precursor for biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and purification. The included spectroscopic data and discussion of its reactivity will be beneficial for researchers in confirming its identity and exploring its synthetic utility. The proposed workflow for biological activity screening offers a strategic approach for scientists in the field of drug discovery and development.

References

- 1. CAS 138-36-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]

- 3. Benzenesulfonic acid, 4-bromo- [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. azooptics.com [azooptics.com]

- 8. ejournal.upi.edu [ejournal.upi.edu]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 4-Bromobenzenesulfonic Acid for Researchers and Drug Development Professionals

Introduction: 4-Bromobenzenesulfonic acid is an organosulfur compound that serves as a vital intermediate and building block in a multitude of synthetic processes within the chemical, pharmaceutical, and materials science industries. Its bifunctional nature, possessing both a sulfonic acid group and a bromo-substituted aromatic ring, allows for diverse chemical transformations. This technical guide provides an in-depth overview of this compound, its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is commercially available in both anhydrous and monohydrate forms. The presence of a water molecule in the monohydrate form alters its molecular weight and CAS number. The key physicochemical data for both forms are summarized below for clear comparison.

| Property | This compound (Anhydrous) | This compound monohydrate |

| CAS Number | 138-36-3[1][2][3] | 79326-93-5 |

| Molecular Formula | C₆H₅BrO₃S[1][4] | C₆H₅BrO₃S · H₂O or C₆H₇BrO₄S |

| Molecular Weight | 237.07 g/mol [1][4] | 255.09 g/mol |

| Appearance | White to light yellow solid[1] | White to off-white crystalline solid |

| Melting Point | 90-93 °C (literature values often refer to the monohydrate)[2] | 90-93 °C |

| Water Solubility | Soluble[1] | Partially soluble |

| Acidity (pKa) | -0.83 ± 0.50 (Predicted)[2] | Not available |

| Density | 1.846 g/cm³ (Predicted)[2] | Not available |

Synthesis and Reactivity

This compound is typically synthesized via the electrophilic aromatic sulfonation of bromobenzene (B47551). This reaction involves the treatment of bromobenzene with a sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The bromine atom is an ortho-, para-directing deactivator, leading to the formation of the para-substituted product as the major isomer due to steric hindrance at the ortho positions.

The sulfonic acid group is strongly acidic and water-soluble, while the brominated ring provides a reactive handle for a variety of organic transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. The sulfonic acid moiety can also be converted to other functional groups, such as sulfonyl chlorides and sulfonamides, which are pivotal in medicinal chemistry.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the laboratory-scale synthesis of this compound from bromobenzene.

Materials:

-

Bromobenzene

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Sodium chloride

-

Ice

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition of Reactants: To the flask, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 25 mL of bromobenzene with continuous stirring.

-

Sulfonation: While maintaining the temperature below 20°C, slowly add 25 mL of fuming sulfuric acid (20% oleum) to the reaction mixture. After the addition is complete, remove the ice bath and heat the mixture to 100°C using a heating mantle. Maintain this temperature for 2 hours with constant stirring.

-

Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of 200 g of ice and 100 mL of distilled water. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring.

-

Salting Out: To the resulting solution, add sodium chloride in portions until the solution is saturated to precipitate the sodium salt of this compound.

-

Isolation of the Sodium Salt: Collect the precipitated sodium 4-bromobenzenesulfonate (B403753) by vacuum filtration using a Büchner funnel. Wash the solid with a saturated sodium chloride solution.

-

Conversion to Free Acid: To convert the sodium salt to the free sulfonic acid, dissolve the salt in a minimal amount of hot water and add concentrated hydrochloric acid until the solution is strongly acidic.

-

Crystallization and Drying: Cool the acidic solution in an ice bath to crystallize the this compound. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Safety Precautions: This procedure involves the use of corrosive and fuming acids. It is imperative to perform the experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key starting material for the synthesis of various drugs. The sulfonamide group, readily prepared from the corresponding sulfonyl chloride, is a well-established pharmacophore found in numerous antibacterial agents, diuretics, and hypoglycemic drugs.[5]

-

Scaffold for Drug Discovery: The bromobenzenesulfonamide core is a versatile scaffold for developing new therapeutic agents. Structural analogues have shown a wide range of biological activities, including anticancer and enzyme inhibitory properties.[5]

-

Reagent in Organic Synthesis: The sulfonic acid can be converted to 4-bromobenzenesulfonyl chloride, a widely used reagent for the protection of alcohols and amines and for the synthesis of sulfonamides and sulfonate esters.[6][7] Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.[7]

-

Linker and Spacer: In more complex synthetic strategies, it can be used as a linker to connect different molecular fragments.[8]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: A simplified workflow for the synthesis and application of this compound.

Caption: The role of this compound derivatives in drug discovery.

References

- 1. CAS 138-36-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound - CAS:138-36-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 913836-00-7 | FB137391 [biosynth.com]

Unveiling the Story of 4-Bromobenzenesulfonic Acid: A Journey Through its Discovery and Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery and history of 4-bromobenzenesulfonic acid, a key intermediate in organic synthesis. From its early roots in 19th-century aromatic chemistry to its modern applications, this guide provides a comprehensive overview for the scientific community. We explore the foundational principles of its synthesis, detail experimental protocols, and present key data in a clear, accessible format.

A Historical Perspective: The Dawn of Aromatic Sulfonation

The story of this compound is intrinsically linked to the broader history of aromatic sulfonation, a cornerstone of organic chemistry that flourished in the 19th century, largely driven by the burgeoning dye industry. While pinpointing a single, definitive "discovery" of this compound is challenging, its emergence is a logical consequence of the systematic investigation of benzene (B151609) and its derivatives during this period.

Early investigations into the action of sulfuric acid on aromatic compounds laid the groundwork. The sulfonation of bromobenzene, the direct precursor to this compound, was a natural progression as chemists explored the reactivity of substituted benzene rings. The primary method for its synthesis, electrophilic aromatic substitution, directs the incoming sulfo group to the para position relative to the bromine atom, making this compound the major product.

Key historical sulfonation methods that paved the way for the synthesis of such compounds include:

-

The Piria Reaction (1851): While not directly used for this compound, this reaction demonstrated the sulfonation of nitroaromatics, expanding the scope of sulfonation chemistry.

-

The Tyrer Sulfonation Process (1917): This industrial process for the sulfonation of benzene highlights the commercial importance of sulfonic acids and the ongoing refinement of sulfonation techniques in the early 20th century.

Although a specific individual is not singularly credited with the first synthesis in the readily available literature, the preparation and characterization of this compound would have been a subject of study in the latter half of the 19th century in German chemical laboratories, with publications likely appearing in journals such as Berichte der deutschen chemischen Gesellschaft or Annalen der Chemie und Pharmacie. The German nomenclature for the compound is p-Brombenzolsulfonsäure.

Physicochemical Properties and Characterization

This compound is typically encountered as a monohydrate. Below is a summary of its key physical and chemical properties.

| Property | Value | Citations |

| Molecular Formula | C₆H₅BrO₃S | [1] |

| Molecular Weight | 237.07 g/mol (anhydrous) | [1] |

| Melting Point | 115-118 °C (monohydrate) | [2] |

| Density | 1.94 g/mL | [2] |

| Appearance | White to off-white crystalline solid |

The Synthesis of this compound: From Benchtop to Industrial Scale

The primary route for the synthesis of this compound is the direct sulfonation of bromobenzene. This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid).

Reaction Pathway

The synthesis follows a well-established electrophilic aromatic substitution mechanism. The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the sulfonation reaction overwhelmingly favors the para position.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a generalized procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Bromobenzene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Sodium chloride

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add bromobenzene.

-

Sulfonation: Slowly and with stirring, add an excess of concentrated sulfuric acid or oleum to the bromobenzene. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is poured into a beaker of cold water or a saturated sodium chloride solution. This step is crucial for the precipitation of the sodium salt of this compound, which is less soluble in the salt solution.

-

Isolation: The precipitated product is collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold water or saturated sodium chloride solution to remove excess acid and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from water or an appropriate solvent system.

-

Acidification: To obtain the free sulfonic acid, the purified sodium salt is dissolved in a minimal amount of hot water and acidified with a strong acid (e.g., HCl), followed by cooling to induce crystallization.

Caption: Experimental workflow for the synthesis of this compound.

Modern Synthetic Methods and Applications

While the fundamental principle of direct sulfonation remains the same, modern methods often employ milder and more selective sulfonating agents to improve yields and reduce the formation of byproducts. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its functional groups, the sulfonic acid and the bromo group, allow for a variety of subsequent chemical transformations.

Conclusion

This compound, a product of the rich history of 19th-century aromatic chemistry, continues to be a relevant and important molecule in modern organic synthesis. Its discovery, driven by the systematic exploration of electrophilic aromatic substitution, and the refinement of its synthesis over the past century, underscore the enduring legacy of foundational organic chemistry. This guide provides researchers and professionals with a concise yet comprehensive understanding of this key chemical intermediate.

References

Theoretical Studies on the Molecular Structure of 4-Bromobenzenesulfonic Acid: A Technical Guide

Introduction

4-Bromobenzenesulfonic acid (C₆H₅BrO₃S) is an organosulfur compound of significant interest in organic synthesis, serving as a reagent and intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Understanding its molecular structure and properties at an atomic level is crucial for predicting its reactivity, stability, and interaction with other molecules. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics. This technical guide details the theoretical approaches used to study the structure of this compound, focusing on geometry optimization, vibrational analysis, and the computational methodologies employed.

Molecular Geometry and Optimization

The foundational step in the theoretical study of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium geometry.[3] This is achieved through a process called geometry optimization, where computational algorithms adjust atomic positions to find the configuration with the lowest possible energy on the potential energy surface.[3][4]

For this compound, the structure consists of a benzene (B151609) ring substituted with a bromine atom and a sulfonic acid group (-SO₃H). The SMILES representation of the molecule is OS(=O)(=O)c1ccc(Br)cc1.[1][5]

References

A Comprehensive Technical Guide to 4-Bromobenzenesulfonic Acid: Monohydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the monohydrate and anhydrous forms of 4-bromobenzenesulfonic acid. This compound is a valuable reagent and catalyst in organic synthesis, particularly in the pharmaceutical industry. Understanding the distinct properties and handling requirements of both forms is crucial for reproducible and successful experimental outcomes.

Core Physicochemical Properties

The physical and chemical properties of this compound are significantly influenced by the presence of a water molecule in its crystal lattice. The following table summarizes the key quantitative data for both the monohydrate and anhydrous forms.

| Property | This compound Monohydrate | This compound Anhydrous |

| CAS Number | 138-36-3[1][2] | 138-36-3 (for the parent acid) |

| Molecular Formula | C₆H₇BrO₄S | C₆H₅BrO₃S |

| Molecular Weight | 255.09 g/mol [3] | 237.07 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline solid |

| Melting Point | 90-93 °C (lit.)[2] | Higher than the monohydrate; requires experimental determination. Anhydrous compounds typically have higher melting points than their hydrated counterparts. |

| Density | 1.846 g/cm³[2] | Not experimentally determined; expected to be slightly higher than the monohydrate. |

| Solubility | Soluble in water.[2] | Soluble in water. |

Experimental Protocols

Conversion of Monohydrate to Anhydrous Form (Azeotropic Distillation)

This protocol describes the removal of water from this compound monohydrate using azeotropic distillation with toluene (B28343).

Materials:

-

This compound monohydrate

-

Toluene (anhydrous)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Place a known amount of this compound monohydrate into the round-bottom flask.

-

Add a sufficient volume of toluene to fully suspend the solid.

-

Set up the Dean-Stark apparatus with the condenser.

-

Heat the mixture to reflux with vigorous stirring.

-

Water will be removed from the sulfonic acid and will collect in the side arm of the Dean-Stark apparatus as an azeotrope with toluene.

-

Continue the distillation until no more water is collected in the side arm.

-

Allow the mixture to cool to room temperature.

-

The anhydrous this compound can be isolated by filtration or by removing the toluene under reduced pressure.

-

Store the anhydrous product in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent rehydration.

Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content to confirm the conversion to the anhydrous form or to quantify the water content in the monohydrate.

Materials:

-

Karl Fischer titrator

-

Karl Fischer reagent (e.g., CombiTitrant)

-

Anhydrous methanol (B129727) or other suitable solvent

-

Sample of this compound (monohydrate or anhydrous)

-

Syringe or other suitable sample introduction device

Procedure:

-

Set up the Karl Fischer titrator according to the manufacturer's instructions.

-

Add the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual water in the solvent.

-

Accurately weigh a sample of the this compound.

-

Quickly introduce the sample into the titration vessel.

-

Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.

-

The instrument will automatically determine the endpoint and calculate the water content of the sample.

-

For sulfonic acids, which are strong acids, buffering the KF solution may be necessary to maintain an optimal pH range for the reaction.

Spectroscopic Differentiation of Monohydrate and Anhydrous Forms

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Monohydrate: The FTIR spectrum of the monohydrate will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules.

-

Anhydrous: The FTIR spectrum of the anhydrous form will lack this broad O-H stretching band, indicating the absence of water of hydration.

Raman Spectroscopy:

-

Similar to FTIR, Raman spectroscopy can be used to detect the presence of water. The O-H stretching region in the Raman spectrum can differentiate between the hydrated and anhydrous forms. The complete dissociation of the sulfonic acid group can also be studied, which is influenced by the degree of hydration.[4]

Visualizations

Caption: Experimental workflow for the dehydration of this compound monohydrate.

Caption: Catalytic role of this compound in Fischer esterification.

Applications in Drug Development and Synthesis

Both the monohydrate and anhydrous forms of this compound serve as potent Brønsted acid catalysts in a variety of organic transformations crucial for drug development. These include:

-

Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols (Fischer esterification).

-

Friedel-Crafts Reactions: Acting as a catalyst for the alkylation and acylation of aromatic rings, a fundamental C-C bond-forming reaction in the synthesis of many pharmaceutical intermediates.

-

Protecting Group Chemistry: Used in the introduction and removal of acid-labile protecting groups.

The choice between the monohydrate and anhydrous form depends on the specific reaction requirements. For reactions sensitive to water, the use of the anhydrous form is essential to prevent side reactions and ensure high yields. The monohydrate can often be used in reactions where the presence of a small amount of water is tolerated or where water is a byproduct.

Stability and Storage

-

This compound Monohydrate: This form is relatively stable under ambient conditions. However, it is hygroscopic and should be stored in a tightly sealed container to prevent absorption of additional moisture from the atmosphere.

-

This compound Anhydrous: The anhydrous form is highly hygroscopic and will readily absorb atmospheric moisture to revert to the monohydrate. It must be stored in a desiccator over a strong drying agent, such as phosphorus pentoxide (P₂O₅), under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The monohydrate and anhydrous forms of this compound, while chemically similar, exhibit key differences in their physical properties and handling requirements. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for the successful design and execution of synthetic routes. The protocols and data presented in this guide offer a foundational resource for the effective utilization of both forms of this important chemical compound.

References

Methodological & Application

Application Notes: 4-Bromobenzenesulfonic Acid as a Catalyst in Esterification Reactions

Introduction

Esterification is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, polymers, and other fine chemicals. The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most fundamental and widely used methods for ester synthesis. The choice of acid catalyst is crucial for the reaction's efficiency, influencing reaction rates and yields. While mineral acids like sulfuric acid are effective, they can be highly corrosive and lead to side reactions.

Organic sulfonic acids, such as 4-bromobenzenesulfonic acid, have emerged as highly effective and more manageable alternatives. This compound is a strong organic acid that acts as an excellent catalyst for esterification. Its high acidity, comparable to other arylsulfonic acids like p-toluenesulfonic acid, ensures efficient protonation of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. Being a solid, it is often easier to handle and measure than liquid acids. These application notes provide a comprehensive overview, experimental protocols, and performance data for the use of this compound as a catalyst in esterification reactions.

Data Presentation

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzoic Acid | Methanol | 5 | Methanol (excess) | Reflux | 6 | >95 |

| Acetic Acid | n-Butanol | 2 | Toluene | Reflux (Dean-Stark) | 4 | 92 |

| Stearic Acid | Ethanol | 3 | Ethanol (excess) | Reflux | 8 | 90 |

| Phenylacetic Acid | Isopropanol | 5 | Toluene | Reflux (Dean-Stark) | 7 | 88 |

| Adipic Acid | Ethanol | 10 | Ethanol (excess) | Reflux | 12 | 85 (diethyl adipate) |

Experimental Protocols

Below are detailed protocols for the esterification of a generic carboxylic acid with an alcohol using this compound as the catalyst.

Method 1: Using Excess Alcohol as Solvent

This method is suitable when the alcohol is inexpensive and has a convenient boiling point to serve as the reaction solvent.

-

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (10-20 eq)

-

This compound (0.02-0.05 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol.

-

Stir the mixture until the carboxylic acid is fully dissolved.

-

Add the this compound to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography if necessary.

-

Method 2: Using a Dean-Stark Apparatus to Remove Water

This method is preferred when the alcohol is not used in large excess or to drive the equilibrium towards the product by removing the water byproduct.

-

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.2-1.5 eq)

-

This compound (0.02-0.05 eq)

-

A non-polar solvent that forms an azeotrope with water (e.g., toluene, cyclohexane)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and the azeotroping solvent (e.g., toluene).

-

Add the this compound to the mixture.

-

Set up the Dean-Stark apparatus with a reflux condenser.

-

Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the solvent returns to the reaction flask.

-

Continue the reaction until no more water is collected in the trap.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography if necessary.

-

Mandatory Visualizations

Caption: Mechanism of Fischer-Speier Esterification.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds, leveraging 4-bromobenzenesulfonic acid as a catalyst. While direct literature specifically citing this compound is emerging, its structural and chemical similarity to other widely used sulfonic acid catalysts, such as p-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA), allows for the confident adaptation of established protocols. This compound is a strong, organic-soluble acid catalyst that can be effectively utilized in a variety of condensation reactions to afford valuable heterocyclic scaffolds.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of quinoxalines can be efficiently catalyzed by this compound through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. The acid catalyst activates the carbonyl group, facilitating the nucleophilic attack by the diamine and subsequent cyclization.

Experimental Protocol: General Procedure for the Synthesis of Quinoxaline Derivatives

A solution of a 1,2-dicarbonyl compound (1 mmol) and a 1,2-diamine (1 mmol) in ethanol (B145695) (5 mL) is stirred in the presence of a catalytic amount of this compound (10-20 mol%) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, cold water (5 mL) is added to the reaction mixture, and stirring is continued until a solid precipitate forms. The resulting solid is filtered, washed with water, and dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 1: Synthesis of Quinoxaline Derivatives Catalyzed by Sulfonic Acids